molecular formula C19H22INO2 B1406427 Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester CAS No. 1609678-58-1

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester

Cat. No.: B1406427
CAS No.: 1609678-58-1
M. Wt: 423.3 g/mol
InChI Key: WRNXLHIYRDHKFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester typically involves the reaction of benzylamine with 3-iodobenzyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product . The reaction conditions usually involve mild temperatures and short reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various benzyl carbamates, reduced benzyl derivatives, and substituted benzyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodinated benzyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The tert-butyl ester group provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester is unique due to the presence of the iodinated benzyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications where selective reactivity is required, such as in the synthesis of targeted pharmaceutical compounds.

Properties

IUPAC Name

tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22INO2/c1-19(2,3)23-18(22)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(20)12-16/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNXLHIYRDHKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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